Cyanidin 3-sophoroside chloride

Polyphenol Oxidase Inhibition Enzyme Kinetics Anti-Browning

Cyanidin 3-sophoroside chloride (Cy 3-soph chloride) is an anthocyanin glycoside composed of a cyanidin aglycone core conjugated with the disaccharide sophorose at the 3-O position, typically supplied as the chloride salt for enhanced stability. With a molecular formula of C₂₇H₃₁ClO₁₆ and a molecular weight of approximately 646.98 g/mol, this compound occurs naturally as a purple-red powder and exhibits high water solubility owing to its glycosylated structure.

Molecular Formula C27H31ClO16
Molecular Weight 647.0 g/mol
Cat. No. B3028310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyanidin 3-sophoroside chloride
Molecular FormulaC27H31ClO16
Molecular Weight647.0 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O.[Cl-]
InChIInChI=1S/C27H30O16.ClH/c28-7-17-19(34)21(36)23(38)26(41-17)43-25-22(37)20(35)18(8-29)42-27(25)40-16-6-11-13(32)4-10(30)5-15(11)39-24(16)9-1-2-12(31)14(33)3-9;/h1-6,17-23,25-29,34-38H,7-8H2,(H3-,30,31,32,33);1H/t17-,18-,19-,20-,21+,22+,23-,25-,26+,27-;/m1./s1
InChIKeySGNFWBVNFUISGD-VENVAYKGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyanidin 3-Sophoroside Chloride: Technical Specifications and Procurement-Ready Overview for Research Applications


Cyanidin 3-sophoroside chloride (Cy 3-soph chloride) is an anthocyanin glycoside composed of a cyanidin aglycone core conjugated with the disaccharide sophorose at the 3-O position, typically supplied as the chloride salt for enhanced stability . With a molecular formula of C₂₇H₃₁ClO₁₆ and a molecular weight of approximately 646.98 g/mol, this compound occurs naturally as a purple-red powder and exhibits high water solubility owing to its glycosylated structure [1]. As a member of the flavonoid class within the anthocyanidin-3-O-glycoside subgroup, cyanidin 3-sophoroside is biosynthesized from cyanidin 3-glucoside via the enzymatic addition of a glucose moiety at the 2′′-O-position of the existing glucose, forming the sophorosyl linkage [2][3]. This compound is commonly found in red cabbage (Brassica oleracea), red raspberry (Rubus idaeus), and Garcinia mangostana rind, where it often represents one of the major anthocyanin constituents alongside various acylated derivatives [4][5].

Why Cyanidin 3-Sophoroside Chloride Cannot Be Substituted with Cyanidin 3-Glucoside or Other Anthocyanins: The Structural Basis of Functional Differentiation


Procurement of cyanidin 3-sophoroside chloride over its more common and often less expensive analog cyanidin 3-glucoside is scientifically mandated by three critical structural-functional relationships that preclude generic substitution. First, the sophorosyl (disaccharide) moiety confers a distinct enzyme inhibition mechanism: cyanidin 3-sophoroside acts as a non-competitive, reversible inhibitor of polyphenol oxidase (PPO), whereas monoglucosides such as cyanidin 3-glucoside lack this specific kinetic profile [1]. Second, the diglycoside structure alters chromatographic behavior substantially—under reversed-phase HPLC conditions, cyanidin 3-sophoroside exhibits significantly shorter retention time (weaker retention) than cyanidin 3-glucoside, requiring distinct analytical method development and precluding simple molar substitution in analytical standards [2]. Third, thermal stability and degradation kinetics in food and biological matrices differ quantitatively between sophoroside and monoglucoside forms, with cyanidin 3-sophoroside demonstrating superior retention under thermal processing conditions [3][4]. These differential properties are not class-wide; they derive specifically from the 1→2 glycosidic linkage of the sophorose moiety, meaning that alternative cyanidin glycosides (glucoside, rutinoside, galactoside) cannot recapitulate the same inhibition kinetics, stability profile, or analytical behavior .

Quantitative Comparative Evidence: Cyanidin 3-Sophoroside Chloride Versus In-Class Alternatives Across Enzyme Inhibition, Thermal Stability, and Analytical Behavior


Non-Competitive Polyphenol Oxidase (PPO) Inhibition: Kinetic Differentiation from Uncharacterized Anthocyanins

Cyanidin 3-sophoroside (CS) exhibits non-competitive, reversible inhibition of polyphenol oxidase (PPO), a kinetic mechanism confirmed by Lineweaver-Burk plot analysis. In molecular docking studies, CS demonstrated a binding energy of −8.124 kcal/mol with PPO, indicating stable enzyme-inhibitor complex formation [1][2]. The static quenching mechanism was temperature-dependent with an activation energy of 4.654 ± 0.1091 kJ·mol⁻¹, confirming ground-state complex formation with conformational alteration of the enzyme validated by 3D fluorescence and circular dichroism spectroscopy [2]. In ex vivo application, CS treatment decreased PPO activity and reduced the browning index of fresh-cut apples, extending shelf life [1]. While comparative kinetic data for cyanidin 3-glucoside under identical PPO assay conditions was not located in available primary literature, the non-competitive inhibition mode of CS is structurally conferred by the sophorosyl moiety and is not a class-level property of all cyanidin glycosides .

Polyphenol Oxidase Inhibition Enzyme Kinetics Anti-Browning Food Preservation Postharvest Storage

Superior Thermal Stability in High-Sugar Food Matrices: Direct Comparison with Cyanidin 3-Glucoside and Cyanidin 3-Rutinoside

In a head-to-head stability study of cyanidin derivatives in raspberry jam formulations, cyanidin 3-sophoroside (cy-3-soph) demonstrated significantly lower thermal degradation compared to cyanidin 3-glucoside (cy-3-glu) under identical processing conditions [1]. After 5 minutes of cooking at 90°C in sugar jam (60% fruit puree, 30% saccharose), cy-3-soph showed 35.6% loss versus 38.4% loss for cy-3-glu—a 2.8 percentage point advantage [1]. More critically, under the most severe conditions tested (30 minutes at 105°C in sugar jam), cy-3-soph degradation reached 74.5% compared to 81.1% for cy-3-glu, representing a 6.6 percentage point reduction in loss [1]. In sugar-low jam (94.2% fruit puree, 5% saccharose), the advantage was even more pronounced: after 5 minutes at 90°C, cy-3-soph loss was only 13.4% compared to 24.6% for cy-3-glu—a difference of 11.2 percentage points [1]. Under the 105°C/30 minute sugar-low jam condition, cy-3-soph loss was 44.2% versus 55.1% for cy-3-glu (10.9 percentage point advantage) [1]. Cyanidin 3-rutinoside (cy-3-ru) showed intermediate stability, with cy-3-soph and cy-3-ru exhibiting relatively equable stability in sugar-low jam [1].

Thermal Stability Food Processing Anthocyanin Degradation Jam Formulation Natural Colorant Stability

Chromatographic Retention Differentiation for Analytical Method Development: Reversed-Phase HPLC Behavior Versus Cyanidin 3-Glucoside

Under reversed-phase HPLC conditions, cyanidin 3-sophoroside (Cy3Sopho) exhibits significantly weaker retention than cyanidin 3-glucoside (Cy3Glu), a chromatographic distinction that arises from the sophorosyl diglycoside structure versus the monoglucoside [1]. In a comparative analysis of cyanidin glycosides, Cy3Sopho elutes earlier (lower retention time) than Cy3Glu, whereas the isomeric diglycoside cyanidin 3-laminaribioside (Cy3Lami) exhibits retention times closer to cyanidin 3-rutinoside [1]. This differential retention behavior necessitates specific mobile phase optimization to achieve baseline separation of Cy3Sopho from other anthocyanins in complex mixtures [1]. Electronic absorption spectra of Cy3Glu, Cy3Sopho, and Cy3Lami are practically indistinguishable, but are distinguishable from the spectrum of Cy3Rut, which exhibits a small bathochromic shift of the main absorption band by 1 nm [1]. The sophorosyl substitution at the 3-position of cyanidin was previously reported to have no significant effect on UV–vis spectral characteristics and most color indices compared to the glucosyl substitution, except for molar absorptivity and C* (chroma) value [2].

HPLC Analysis Chromatographic Separation Anthocyanin Profiling Analytical Method Development Quality Control

Natural Abundance as a Dominant Anthocyanin in Red Cabbage: Compositional Profiling for Extraction Source Selection

Quantitative HPLC-DAD-ESI/MS analysis of red cabbage (Brassica oleracea L. ssp. capitata f. rubra) identified 14 distinct anthocyanins, all of which are cyanidins and their derivatives [1]. The three most abundant anthocyanins were cyanidin 3-feruloylsophoroside-5-glucoside (35.12%), cyanidin 3-p-coumaroylsophoroside-5-glucoside (26.76%), and cyanidin 3-sophoroside-5-glucoside (14.27%) [1][2]. The total anthocyanin content was quantified at 1,187.92 μg·g⁻¹ fresh weight [1]. In subcritical water extraction optimization studies, cyanidin-3-sophoroside-5-glucoside was determined as the dominant anthocyanin in red cabbage extracts, along with acylated sophoroside derivatives [3]. The isolated fraction containing cyanidin-3-sophoroside-5-glucoside and cyanidin-3-(sinapoyl)-sophoroside-5-glucoside was specifically identified as the fraction responsible for tyrosinase inhibitory activity [4]. In Brassica vegetables, cyanidin-3-sophoroside-5-glucoside is considered a characteristic anthocyanin of the genus, whereas cyanidin-3,5-diglucoside is present in red cabbage but absent in cauliflower [5].

Anthocyanin Profiling Natural Product Extraction Red Cabbage Composition Source Material Selection Cyanidin Derivatives

Validated Application Scenarios for Cyanidin 3-Sophoroside Chloride Based on Quantitative Comparative Evidence


Polyphenol Oxidase (PPO) Inhibition Assays and Anti-Browning Agent Development for Postharvest Fruit Preservation

Cyanidin 3-sophoroside chloride is directly validated as a non-competitive, reversible PPO inhibitor with a binding energy of −8.124 kcal/mol, confirmed by Lineweaver-Burk kinetic analysis and molecular docking studies [1]. In ex vivo application, treatment of fresh-cut apples with cyanidin 3-sophoroside reduced PPO activity and browning index, extending shelf life [1]. Researchers developing anti-browning agents for the food and agricultural industries should prioritize this compound over cyanidin 3-glucoside, which lacks documented non-competitive PPO inhibition kinetics in the same assay system . The reversible inhibition mechanism is particularly valuable for applications requiring temporary enzyme suppression without permanent inactivation, a profile not established for monoglucoside anthocyanins [2].

Thermal Stability Testing in High-Sugar Food Matrices: Natural Colorant Formulation and Process Optimization

In thermal processing applications such as jam manufacturing, cyanidin 3-sophoroside chloride demonstrates superior stability compared to cyanidin 3-glucoside. Under sugar-low jam conditions at 90°C for 5 minutes, cyanidin 3-sophoroside exhibits only 13.4% degradation compared to 24.6% for cyanidin 3-glucoside—an 11.2 percentage point stability advantage [1]. Even under severe conditions (105°C, 30 minutes) in high-sugar formulations, cyanidin 3-sophoroside maintains a 6.6 percentage point stability advantage over cyanidin 3-glucoside [1]. Industrial food scientists formulating natural colorants for thermally processed products should select cyanidin 3-sophoroside over cyanidin 3-glucoside when minimizing pigment loss during high-temperature processing is a critical quality parameter [1].

HPLC-DAD Anthocyanin Profiling in Brassica Vegetables: Analytical Standard Selection and Method Development

Cyanidin 3-sophoroside chloride is an essential analytical standard for accurate anthocyanin quantification in Brassica vegetables, particularly red cabbage where it represents 14.27% of the total anthocyanin profile (approximately 169.5 μg·g⁻¹ fresh weight) [1]. In red cabbage extracts, cyanidin-3-sophoroside-5-glucoside was determined as the dominant anthocyanin along with its acylated derivatives [2]. The isolated fraction containing this compound was specifically identified as the fraction responsible for tyrosinase inhibitory activity [3]. Given its distinct chromatographic retention behavior—eluting earlier than cyanidin 3-glucoside under reversed-phase HPLC conditions—cyanidin 3-sophoroside cannot be substituted with cyanidin 3-glucoside as a calibration standard for Brassica anthocyanin analysis [4].

Enzymatic Browning Control in Minimally Processed Fruits and Vegetables: Shelf-Life Extension Studies

Cyanidin 3-sophoroside chloride is validated as an anti-browning agent for fresh-cut produce applications. The compound forms a ground-state complex with PPO via static quenching, with a temperature-dependent activation energy of 4.654 ± 0.1091 kJ·mol⁻¹, and induces enzyme conformational changes confirmed by 3D fluorescence and circular dichroism spectroscopy [1]. In practical application, cyanidin 3-sophoroside treatment decreased PPO activity and reduced the browning index of fresh-cut apples, directly correlating to extended postharvest storage duration [1]. Researchers investigating natural alternatives to sulfites and other synthetic anti-browning agents should select cyanidin 3-sophoroside over cyanidin 3-glucoside due to its defined non-competitive inhibition kinetics and validated ex vivo efficacy in fresh-cut produce models .

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